molecular formula C20H25N3O B5771995 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide

4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide

Cat. No. B5771995
M. Wt: 323.4 g/mol
InChI Key: WQTFPOVKDLNKNK-UHFFFAOYSA-N
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Description

4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s as a potential antidepressant, but later gained popularity as a recreational drug due to its stimulant effects. BZP has been banned in several countries due to its potential for abuse and adverse effects. However, it continues to be used in scientific research for its unique properties.

Mechanism of Action

4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide acts as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in its stimulant effects, including increased energy, euphoria, and enhanced cognitive function. 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide also has a weak affinity for the serotonin 5-HT2A receptor, which may contribute to its hallucinogenic effects at higher doses.
Biochemical and Physiological Effects
4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular complications and dehydration. 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide also increases the release of stress hormones such as cortisol, which can lead to anxiety and insomnia.

Advantages and Limitations for Lab Experiments

4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for studying the central nervous system. 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide also has a well-characterized mechanism of action, which allows for precise control of experimental conditions. However, 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide has several limitations, including its potential for abuse and adverse effects. It is also difficult to study the long-term effects of 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide due to its short half-life.

Future Directions

There are several future directions for research involving 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide. One area of interest is its potential as a treatment for depression and anxiety. Further research is needed to determine the safety and efficacy of 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide in this context. Another area of interest is its effects on the immune system, as 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide has been shown to modulate cytokine production in vitro. Finally, the development of new analogs of 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide with improved safety and efficacy profiles may lead to new treatments for a variety of conditions.

Synthesis Methods

4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide can be synthesized using a variety of methods, including the reductive amination of benzylpiperazine with formaldehyde and methylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide has been used in scientific research as a tool to study the central nervous system and its effects on behavior. It has been shown to increase dopamine and serotonin levels in the brain, leading to its stimulant effects. 4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide has also been studied for its potential as a treatment for depression and anxiety. However, due to its potential for abuse and adverse effects, further research in this area is limited.

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-21-20(24)19-9-7-18(8-10-19)16-23-13-11-22(12-14-23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTFPOVKDLNKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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